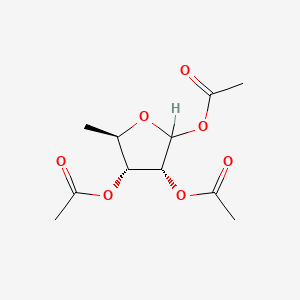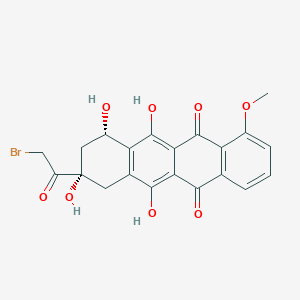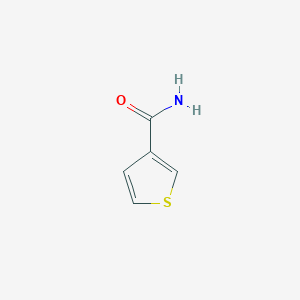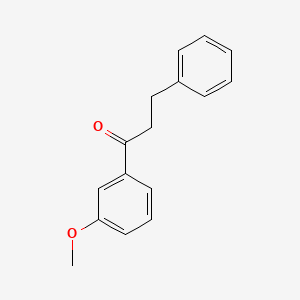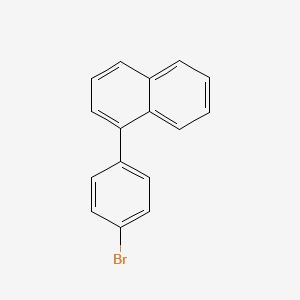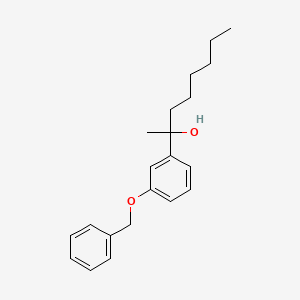
2-(3-(Benzyloxy)phenyl)octan-2-ol
Descripción general
Descripción
“2-(3-(Benzyloxy)phenyl)octan-2-ol” is a chemical compound with the molecular formula C21H28O2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(3-(Benzyloxy)phenyl)octan-2-ol” consists of 21 carbon atoms, 28 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 312.45 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-(Benzyloxy)phenyl)octan-2-ol” are not well-documented in the available literature .Aplicaciones Científicas De Investigación
Gas Chromatography in Flavor Characterization
Research on 1-Octen-3-ol, a compound related in structure to 2-(3-(Benzyloxy)phenyl)octan-2-ol, highlights its significance in imparting a distinctive mushroom-like aroma to various Lamiaceae plants. Gas chromatography has been employed to characterize this aroma, underscoring the potential of similar compounds in flavor and fragrance applications (Maggi, Papa, & Vittori, 2012).
Benzoxaboroles in Organic Synthesis and Pharmacology
Benzoxaboroles, derivatives of phenylboronic acids, have been explored for their wide-ranging applications, from organic synthesis to biological activity, demonstrating the versatility of phenyl-containing compounds in scientific research (Adamczyk-Woźniak et al., 2009).
Advances in Organic Light-Emitting Diodes (OLEDs)
The development of materials for OLEDs has seen the use of BODIPY-based compounds, indicating the potential of phenyl-based organic compounds in electronics and photonics (Squeo & Pasini, 2020).
Quinazolines and Pyrimidines in Optoelectronic Materials
Quinazoline and pyrimidine derivatives are highlighted for their luminescent properties and applications in optoelectronic devices, underscoring the role of aromatic compounds in the development of new materials for electronics and lighting (Lipunova et al., 2018).
Antioxidant Activity and Synthetic Phenolic Antioxidants
Studies on synthetic phenolic antioxidants (SPAs) delve into their environmental occurrence, human exposure, and toxicity, presenting critical insights into the safety and efficacy of phenolic compounds in various applications (Liu & Mabury, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-phenylmethoxyphenyl)octan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-4-5-9-15-21(2,22)19-13-10-14-20(16-19)23-17-18-11-7-6-8-12-18/h6-8,10-14,16,22H,3-5,9,15,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZFCGJRJJJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516561 | |
| Record name | 2-[3-(Benzyloxy)phenyl]octan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Benzyloxy)phenyl)octan-2-ol | |
CAS RN |
84533-97-1 | |
| Record name | 2-[3-(Benzyloxy)phenyl]octan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


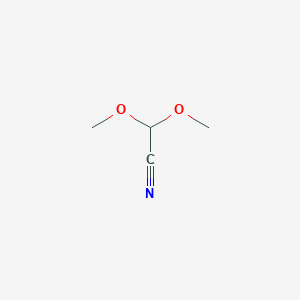
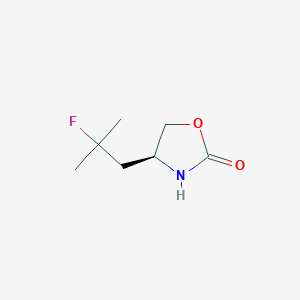
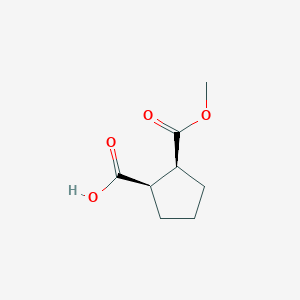

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)
